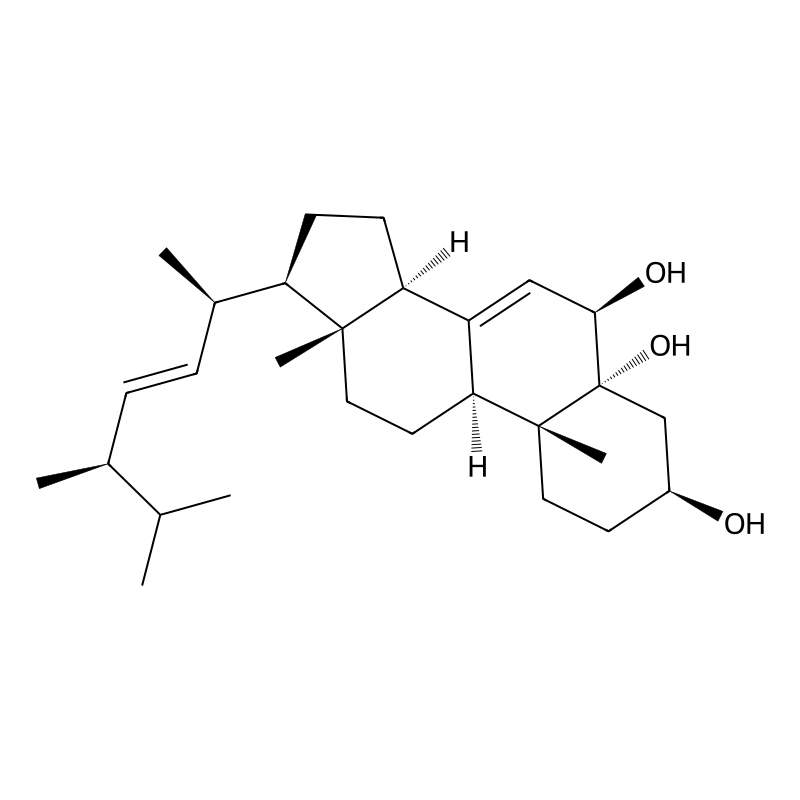

Cerevisterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol) is a highly oxygenated ergostane-type sterol originally isolated from Saccharomyces cerevisiae and widely distributed across medicinal fungi. In industrial and analytical procurement, it serves as a critical reference standard for mycological quality control and a specialized, high-polarity sterol baseline for bioassay development . Unlike standard unoxidized sterols, cerevisterol possesses a distinct triol moiety that fundamentally alters its solubility profile, melting point (265.3 °C), and structural stability [1]. These properties make it an essential procurement target for laboratories requiring a stable, specific marker compound for complex lipid profiling, extraction validation, and structure-activity relationship studies where crude fungal extracts fail to provide reproducible data [2].

Attempting to substitute cerevisterol with its more abundant precursor, ergosterol, or relying on crude fungal extracts introduces severe reproducibility and handling liabilities. Ergosterol is highly sensitive to photo-oxidation and air exposure, rapidly degrading into peroxides and other artifacts during standard benchtop handling and storage [1]. In contrast, pure cerevisterol exhibits quantifiable environmental stability, maintaining its structural integrity without requiring strict inert-atmosphere conditions [1]. Furthermore, its distinct 3β,5α,6β-triol structure renders it insoluble in non-polar solvents like hexane, meaning that generic sterol extraction protocols or non-polar baseline comparisons will fail to accurately capture or mimic cerevisterol’s behavior in formulation and analytical chromatography [2]. Consequently, procuring pure cerevisterol is mandatory to avoid standard-degradation artifacts and to ensure accurate solvent partitioning.

Long-Term Environmental and Photo-Stability

Standard sterols present significant storage and handling challenges due to their reactivity. However, cerevisterol demonstrates remarkable physical stability under ambient conditions. Historical and chemical characterizations confirm that it shows no discoloration or shift in its high melting point (265.3 °C) even after several weeks of exposure to light and atmospheric oxygen [1]. This head-to-head operational advantage over ergosterol—which rapidly undergoes photo-oxidation—drastically simplifies handling protocols [2].

| Evidence Dimension | Physical stability under ambient light and air |

| Target Compound Data | Zero discoloration or melting point shift (stable at 265.3 °C) after multi-week exposure |

| Comparator Or Baseline | Ergosterol (Baseline) |

| Quantified Difference | Ergosterol requires inert, light-protected storage to prevent rapid photo-oxidation, while cerevisterol exhibits complete ambient stability. |

| Conditions | Ambient atmospheric oxygen and light exposure over several weeks |

Reduces cold-chain and inert-gas storage requirements, making it a highly reliable, long shelf-life analytical reference standard for quality control.

Differential Solvent Partitioning and Polarity

The presence of the 3β,5α,6β-triol system fundamentally alters the solubility profile of cerevisterol compared to standard unoxidized sterols. While baseline sterols partition heavily into aliphatic hydrocarbons, cerevisterol is completely insoluble in hexane [1]. Instead, it requires polar organic solvents, demonstrating high solubility in DMSO, methanol, and ethanol . This distinct partitioning behavior is critical for designing liquid-liquid extraction protocols and selecting appropriate HPLC mobile phases.

| Evidence Dimension | Solubility in aliphatic hydrocarbons |

| Target Compound Data | Insoluble in hexane; highly soluble in DMSO, methanol, and ethanol |

| Comparator Or Baseline | Standard unoxidized sterols (e.g., Ergosterol) |

| Quantified Difference | The triol moiety drastically lowers non-polar solubility, preventing co-elution or dissolution in hexane fractions. |

| Conditions | Standard laboratory solvent partitioning and HPLC mobile phase selection |

Forces buyers to adopt polar-compatible extraction and chromatography methods, ensuring the compound is not lost during standard lipid defatting steps.

Bioassay Signal Isolation in Anti-Inflammatory Screening

In structure-activity relationship studies, utilizing pure cerevisterol is essential to avoid skewed data from co-occurring fungal metabolites. In LPS-stimulated RAW 264.7 macrophages, pure cerevisterol inhibits nitric oxide (NO) production with an IC50 of 25.45 µg/mL (approx. 59.19 µM)[1]. In contrast, its closely related co-metabolite, ergosterol peroxide, is nearly ten times more potent in the same assay (IC50 = 2.85 µg/mL)[1]. This massive difference in bioactivity dictates that crude extracts cannot be used to infer cerevisterol's specific pharmacological effects.

| Evidence Dimension | Inhibition of NO production (IC50) |

| Target Compound Data | 25.45 µg/mL (approx. 59.19 µM) |

| Comparator Or Baseline | Ergosterol peroxide (Co-occurring metabolite) |

| Quantified Difference | Ergosterol peroxide is nearly 10x more potent (IC50 = 2.85 µg/mL) in the same assay. |

| Conditions | LPS-stimulated murine RAW 264.7 macrophages |

Demonstrates that procuring highly pure cerevisterol is mandatory for accurate SAR studies, as trace co-metabolites in crude extracts will falsely dominate the assay signal.

Analytical Reference Standard for Medicinal Fungi Quality Control

Because of its quantifiable environmental stability and distinct polarity profile, cerevisterol is a highly reliable analytical marker. It is procured to standardize and validate extracts of commercially valuable fungi, such as Hericium erinaceus and Agaricus blazei, ensuring that the oxygenated sterol fraction is accurately quantified without the risk of standard degradation during analysis [1].

Calibration of Polar Lipid Extraction Protocols

Given its strict insolubility in hexane but high solubility in DMSO and alcohols, cerevisterol serves as a critical calibration standard for lipidomics workflows. It is used to validate liquid-liquid extraction efficiencies, ensuring that highly oxygenated, polar sterols are successfully recovered rather than discarded with the hexane-insoluble waste .

Baseline Compound for Oxygenated Sterol Synthesis

The stable 3β,5α,6β-triol core provides a reliable, non-oxidizing starting material for synthesizing more complex steroidal derivatives. Procuring cerevisterol allows chemists to bypass the spontaneous photo-degradation risks associated with using ergosterol as a primary synthetic precursor [2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Dates

Explore Compound Types